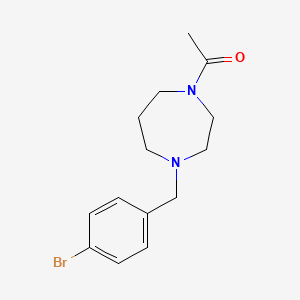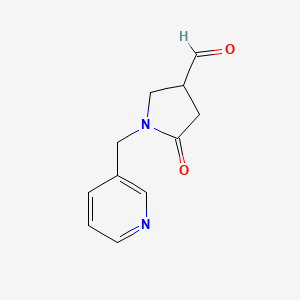
2-((3-Chlorophenyl)sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenyl)sulfonamido)acetamide is an organic compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an acetamide moiety, with a 3-chlorophenyl group as a substituent. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)sulfonamido)acetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenyl)sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamides .
Scientific Research Applications
2-((3-Chlorophenyl)sulfonamido)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but lacks the sulfonamide group.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a sulfonamide group but has different substituents.
Uniqueness
2-((3-Chlorophenyl)sulfonamido)acetamide is unique due to the presence of both a sulfonamide and an acetamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O3S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
MNGPGDQQCYIAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14917507.png)


![1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14917522.png)
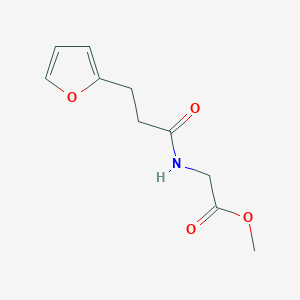
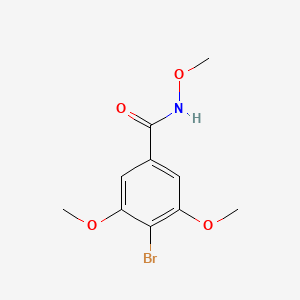
![[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)
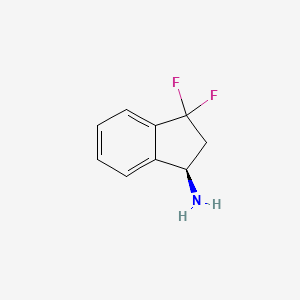

![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)
